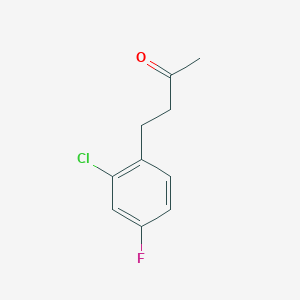
(2R)-3,3,3-trifluoro-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3,3,3-Trifluoro-2-methylpropanoic acid is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a propanoic acid backbone The compound is notable for its chiral center at the second carbon, which imparts specific stereochemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3,3,3-trifluoro-2-methylpropanoic acid typically involves the introduction of the trifluoromethyl group into a suitable precursor. One common method is the enantioselective synthesis starting from chiral precursors. The reaction conditions often involve the use of strong bases and fluorinating agents to achieve the desired trifluoromethylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the carboxylic acid group.
Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Products include trifluoromethyl ketones or aldehydes.
Reduction: Products include trifluoromethyl alcohols.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
(2R)-3,3,3-Trifluoro-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability.
Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Wirkmechanismus
The mechanism of action of (2R)-3,3,3-trifluoro-2-methylpropanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-Methylpropanoic Acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3,3,3-Trifluoro-2-hydroxypropanoic Acid: Contains a hydroxyl group instead of a methyl group, leading to different reactivity and applications.
(2R)-3,3,3-Trifluoro-2-ethylpropanoic Acid: Has an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness: (2R)-3,3,3-Trifluoro-2-methylpropanoic acid is unique due to the combination of its chiral center and the trifluoromethyl group. This combination imparts specific stereochemical and electronic properties that make it valuable in various applications, particularly in the design of bioactive molecules and materials with unique properties.
Eigenschaften
Molekularformel |
C4H5F3O2 |
|---|---|
Molekulargewicht |
142.08 g/mol |
IUPAC-Name |
(2R)-3,3,3-trifluoro-2-methylpropanoic acid |
InChI |
InChI=1S/C4H5F3O2/c1-2(3(8)9)4(5,6)7/h2H,1H3,(H,8,9)/t2-/m1/s1 |
InChI-Schlüssel |
DQOGDQIDOONUSK-UWTATZPHSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)C(F)(F)F |
Kanonische SMILES |
CC(C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


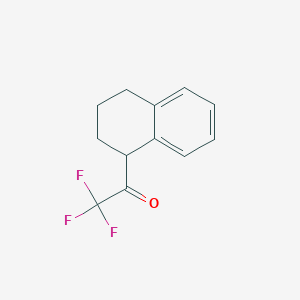
![2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B13570427.png)
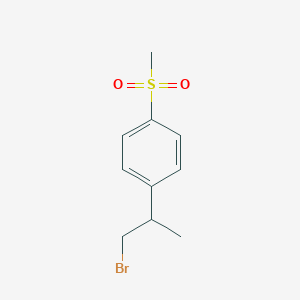
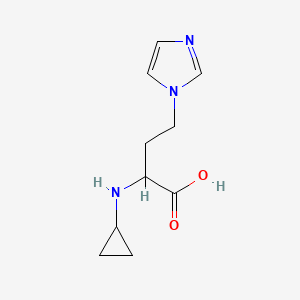
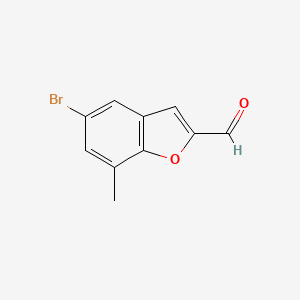
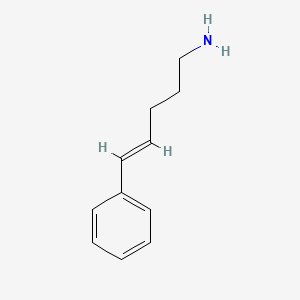
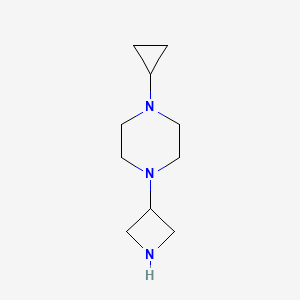
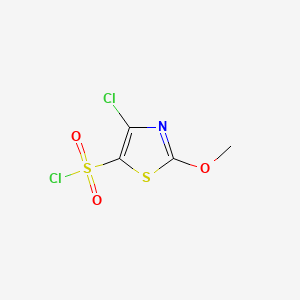
![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride](/img/structure/B13570466.png)

![2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid](/img/structure/B13570490.png)

![3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid](/img/structure/B13570500.png)
